molecular formula C16H19N3O3S B2874691 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine CAS No. 2097912-98-4

1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Cat. No.: B2874691
CAS No.: 2097912-98-4
M. Wt: 333.41
InChI Key: ZYCJUMYJYSRHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications of Related Compounds

  • Pharmacological Activities of Phenothiazines :Phenothiazine derivatives, containing structural functionalities similar to "1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine", have been explored for a variety of biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

  • Chemistry and Biological Significances of Thiadiazolines :Compounds related to "this compound", especially those containing thiadiazoline rings, have been synthesized and studied for their biological activities against various microbial strains. The synthesis methods and their pharmaceutical significance highlight the potential of thiadiazoline and related heterocyclic compounds in scientific research (Yusuf & Jain, 2014).

  • Piperazine Derivatives in Therapeutic Use :Piperazine, a core component in the compound of interest, is significantly utilized in drug design due to its presence in many drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus have led to a wide range of medicinal potentials, indicating the importance of this structure in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

  • Biological Activities and SAR of Piperazine Analogues :Piperazine analogues, sharing structural similarities with the compound , have shown significant anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review focuses on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)16(20)19-9-7-14(8-10-19)22-15-11-17-23-18-15/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCJUMYJYSRHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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